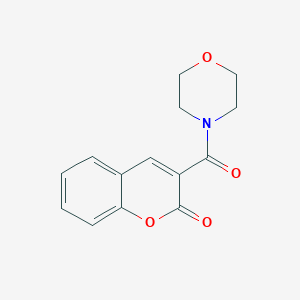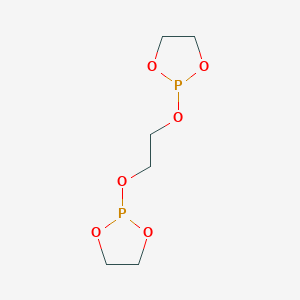
Triethylene diphosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylene diphosphite (TDP) is a phosphorus-containing organic compound that has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. TDP is a versatile compound that can be synthesized using different methods and has been shown to possess various biological activities.
Mécanisme D'action
The mechanism of action of Triethylene diphosphite is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Triethylene diphosphite has been shown to inhibit the activity of phosphatases, which are enzymes that regulate the phosphorylation of proteins. Triethylene diphosphite has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response. Additionally, Triethylene diphosphite has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
Effets Biochimiques Et Physiologiques
Triethylene diphosphite has been shown to possess various biochemical and physiological effects. In vitro studies have shown that Triethylene diphosphite can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). In vivo studies have shown that Triethylene diphosphite can reduce inflammation, improve antioxidant status, and inhibit tumor growth. Additionally, Triethylene diphosphite has been shown to have low toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Triethylene diphosphite has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Triethylene diphosphite has several limitations, including its low solubility in water and organic solvents, which can make it difficult to use in certain experiments. Additionally, Triethylene diphosphite can interact with other compounds and enzymes, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of Triethylene diphosphite. One area of research is the development of new Triethylene diphosphite derivatives with improved properties such as solubility and bioavailability. Another area of research is the investigation of the potential of Triethylene diphosphite as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, the mechanism of action of Triethylene diphosphite needs to be further elucidated to better understand its biological activities.
Conclusion
In conclusion, Triethylene diphosphite is a versatile compound that has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. Triethylene diphosphite can be synthesized using different methods and has been shown to possess various biological activities. Triethylene diphosphite has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Triethylene diphosphite has several limitations, including its low solubility in water and organic solvents. Future research on Triethylene diphosphite should focus on the development of new derivatives with improved properties and the investigation of its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
Triethylene diphosphite can be synthesized using different methods, including the reaction of phosphorus trichloride with ethylene glycol, the reaction of phosphorus trichloride with diethylene glycol, and the reaction of phosphorus trichloride with triethylene glycol. The most commonly used method is the reaction of phosphorus trichloride with triethylene glycol, which yields Triethylene diphosphite as the main product. The reaction is carried out under reflux conditions in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction mechanism involves the formation of phosphorus-oxygen bonds, which results in the formation of Triethylene diphosphite.
Applications De Recherche Scientifique
Triethylene diphosphite has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. In agriculture, Triethylene diphosphite has been shown to possess antifungal and antibacterial activities, making it a potential candidate for the development of new pesticides and fungicides. In the polymer industry, Triethylene diphosphite has been used as a stabilizer for polyvinyl chloride (PVC) and other polymers. In medicine, Triethylene diphosphite has been shown to possess various biological activities such as anticancer, anti-inflammatory, and antioxidant activities.
Propriétés
Numéro CAS |
1015-05-0 |
|---|---|
Nom du produit |
Triethylene diphosphite |
Formule moléculaire |
C6H12O6P2 |
Poids moléculaire |
242.1 g/mol |
Nom IUPAC |
2-[2-(1,3,2-dioxaphospholan-2-yloxy)ethoxy]-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C6H12O6P2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-6H2 |
Clé InChI |
YPGVFZRQOZKYKD-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCCOP2OCCO2 |
SMILES canonique |
C1COP(O1)OCCOP2OCCO2 |
Autres numéros CAS |
1015-05-0 |
Synonymes |
1,2-Bis(1,3,2-dioxaphospholan-2-yloxy)ethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






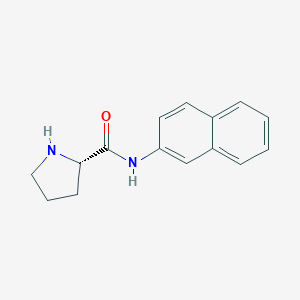
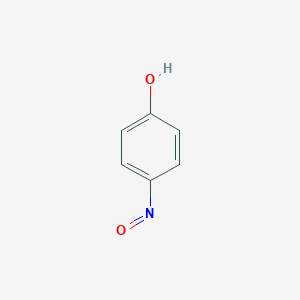
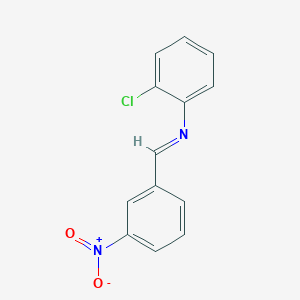
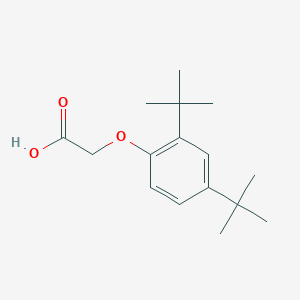
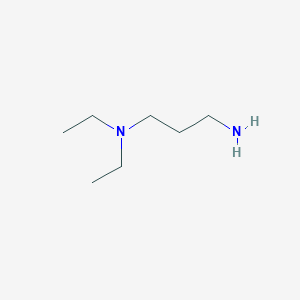
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
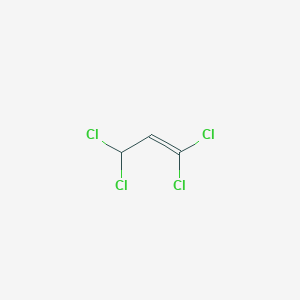
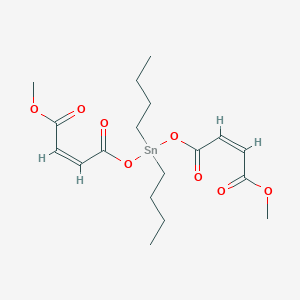
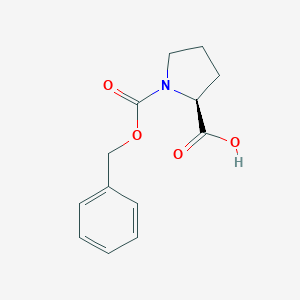
![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)
